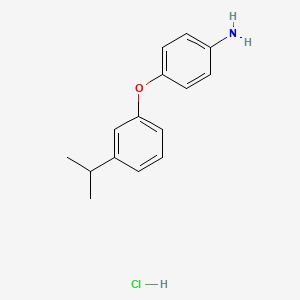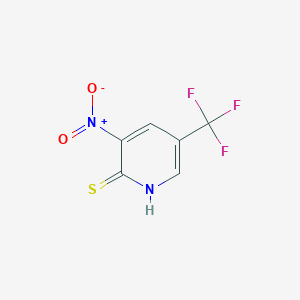
4-(3-Isopropylphenoxy)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Isopropylphenoxy)aniline hydrochloride (IPPAH) is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It has been used in areas such as biochemistry, pharmacology, and toxicology. IPPAH has several unique properties that make it an ideal compound for use in these areas.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Isopropylphenoxy)aniline hydrochloride involves the reaction of 3-isopropylphenol with aniline in the presence of a coupling agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Starting Materials
3-isopropylphenol, aniline, coupling agent, hydrochloric acid
Reaction
Step 1: Dissolve 3-isopropylphenol and aniline in a suitable solvent, such as dichloromethane or ethanol., Step 2: Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the reaction mixture and stir for several hours at room temperature., Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product., Step 4: Isolate the product by filtration or extraction, and purify by recrystallization or chromatography.
科学的研究の応用
4-(3-Isopropylphenoxy)aniline hydrochloride has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of drugs and for studying the effects of drugs on the body. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the biochemical and physiological effects of drugs. Additionally, 4-(3-Isopropylphenoxy)aniline hydrochloride has been used to study the metabolism of drugs in the body, as well as the toxicity of drugs.
作用機序
The exact mechanism of action of 4-(3-Isopropylphenoxy)aniline hydrochloride is not yet fully understood. However, it is believed to act as an agonist at the muscarinic acetylcholine receptors, which are involved in the regulation of several bodily functions. 4-(3-Isopropylphenoxy)aniline hydrochloride is also believed to act as an antagonist at the 5-HT2A serotonin receptors, which are involved in the regulation of mood and behavior. Additionally, 4-(3-Isopropylphenoxy)aniline hydrochloride is believed to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
生化学的および生理学的効果
4-(3-Isopropylphenoxy)aniline hydrochloride has been shown to have several biochemical and physiological effects on the body. It has been shown to induce bronchodilation, reduce inflammation, and reduce the release of histamine. It has also been shown to reduce the production of pro-inflammatory cytokines and to have a protective effect on the liver. Additionally, 4-(3-Isopropylphenoxy)aniline hydrochloride has been shown to have an analgesic effect, to reduce the production of reactive oxygen species, and to have a protective effect on the heart.
実験室実験の利点と制限
4-(3-Isopropylphenoxy)aniline hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it an ideal compound for studying the effects of drugs on the body. However, 4-(3-Isopropylphenoxy)aniline hydrochloride also has some limitations. It has a relatively short half-life and is rapidly metabolized, making it difficult to study for long periods of time. Additionally, it has not been extensively studied, so its exact mechanism of action is not yet fully understood.
将来の方向性
There are several potential future directions for 4-(3-Isopropylphenoxy)aniline hydrochloride. One potential direction is to further study the mechanism of action of 4-(3-Isopropylphenoxy)aniline hydrochloride and its effects on the body. Additionally, further studies could be conducted to study the pharmacokinetics and pharmacodynamics of 4-(3-Isopropylphenoxy)aniline hydrochloride and its effects on drug metabolism. Another potential direction is to study the potential therapeutic applications of 4-(3-Isopropylphenoxy)aniline hydrochloride, such as its use as an analgesic or anti-inflammatory agent. Additionally, further studies could be conducted to explore the potential toxicity of 4-(3-Isopropylphenoxy)aniline hydrochloride and its effects on the body. Finally, further studies could be conducted to explore the potential uses of 4-(3-Isopropylphenoxy)aniline hydrochloride in drug delivery systems.
特性
IUPAC Name |
4-(3-propan-2-ylphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11(2)12-4-3-5-15(10-12)17-14-8-6-13(16)7-9-14;/h3-11H,16H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTRPRPCDGDNGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isopropylphenoxy)aniline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














